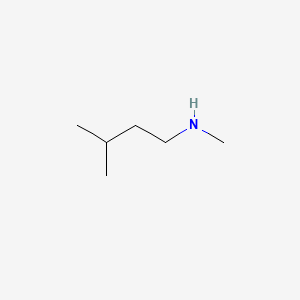







|
REACTION_CXSMILES
|
[CH:1]1[C:13]2NC3[C:6](=CC=CC=3)[C:5]=2[CH:4]=[CH:3][N:2]=1.[Cl:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[N:20]([CH2:24][C:25]([OH:27])=O)[C:19]1[CH2:28][N:29]([CH3:32])[CH2:30][CH2:31][C:18]2=1>>[CH3:3][NH:2][CH2:1][CH2:13][CH:5]([CH3:6])[CH3:4].[Cl:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[N:20]([CH2:24][C:25]([N:2]([CH2:1][CH2:13][CH:5]([CH3:6])[CH3:4])[CH3:3])=[O:27])[C:19]1[CH2:28][N:29]([CH3:32])[CH2:30][CH2:31][C:18]2=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC=CC=2C3=CC=CC=C3NC12
|
|
Name
|
acid ( VIII )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)acetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C3=C(N(C2=CC1)CC(=O)O)CN(CC3)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is obtained
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNCCC(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C3=C(N(C2=CC1)CC(=O)N(C)CCC(C)C)CN(CC3)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |